molecular formula C9H11KN2O4 B2839288 potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate CAS No. 2137095-41-9

potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate

Cat. No. B2839288
CAS RN: 2137095-41-9
M. Wt: 250.295
InChI Key: LYSDZZKXODXMIP-RGMNGODLSA-M
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Description

Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate, involves several methods. One of the methods includes the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of task-specific phosphine ligands .


Molecular Structure Analysis

The molecular structure of potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate is characterized by a 1,3-oxazole ring linked to a pyrrolidine ring via a methylene bridge . The compound has a molecular weight of 250.3 .


Physical And Chemical Properties Analysis

Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Diagnostic Methods in Dermatology

A study compared two potassium hydroxide (KOH)-based staining methods for diagnosing dermatomycosis and onychomycosis, highlighting KOH's role in enhancing the detection of fungal infections. This indicates the importance of potassium compounds in developing diagnostic tools in dermatology (Panasiti et al., 2006).

Effects on Bone Resorption

Research on omeprazole, an inhibitor of gastric H+, K+-ATPase, has shown that it can affect bone resorption in humans, suggesting a connection between potassium transport mechanisms and bone health. This underscores the potential implications of potassium-related compounds in studying bone metabolism and disorders (Mizunashi et al., 1993).

Gastric Acid Secretion

Another study focused on the gastrointestinal behavior of weakly acidic BCS Class II drugs, like diclofenac potassium, under various conditions, providing insights into how potassium compounds can influence drug absorption and efficacy (Van Den Abeele et al., 2016).

Therapeutic Applications

A clinical trial evaluating a triple therapy containing a potassium-competitive acid blocker for H. pylori eradication showcased the evolving role of potassium compounds in developing more effective gastrointestinal treatments (Suzuki et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

potassium;2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4.K/c12-6-1-2-11(3-6)4-8-10-7(5-15-8)9(13)14;/h5-6,12H,1-4H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSDZZKXODXMIP-RGMNGODLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=NC(=CO2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=NC(=CO2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11KN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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